molecular formula C15H17N5O B2534598 3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034334-17-1

3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2534598
CAS No.: 2034334-17-1
M. Wt: 283.335
InChI Key: PTFWKXNYKLTKOF-UHFFFAOYSA-N
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Description

3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core with a cyano group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

    Attachment of the Benzamide Core: The triazole-containing intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)propyl)benzamide
  • 3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)ethyl)benzamide

Uniqueness

The unique combination of the cyano group, triazole ring, and benzamide core in 3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

3-cyano-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11(2)14(10-20-7-6-17-19-20)18-15(21)13-5-3-4-12(8-13)9-16/h3-8,11,14H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWKXNYKLTKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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